8-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 8-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 1217109-68-6
VCID: VC11885761
InChI: InChI=1S/C20H18Cl2FN3O/c21-14-6-4-13(5-7-14)18-19(27)25-20(24-18)8-10-26(11-9-20)12-15-16(22)2-1-3-17(15)23/h1-7H,8-12H2,(H,25,27)
SMILES: C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F
Molecular Formula: C20H18Cl2FN3O
Molecular Weight: 406.3 g/mol

8-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

CAS No.: 1217109-68-6

Cat. No.: VC11885761

Molecular Formula: C20H18Cl2FN3O

Molecular Weight: 406.3 g/mol

* For research use only. Not for human or veterinary use.

8-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one - 1217109-68-6

Specification

CAS No. 1217109-68-6
Molecular Formula C20H18Cl2FN3O
Molecular Weight 406.3 g/mol
IUPAC Name 8-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Standard InChI InChI=1S/C20H18Cl2FN3O/c21-14-6-4-13(5-7-14)18-19(27)25-20(24-18)8-10-26(11-9-20)12-15-16(22)2-1-3-17(15)23/h1-7H,8-12H2,(H,25,27)
Standard InChI Key RZPLMVAFHSSDDM-UHFFFAOYSA-N
SMILES C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F
Canonical SMILES C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s IUPAC name systematically describes its molecular framework:

  • A 1,4,8-triazaspiro[4.5]dec-3-en-2-one core, featuring a spiro junction between a piperidine-like ring and a five-membered lactam ring.

  • A (2-chloro-6-fluorophenyl)methyl group at position 8, introducing steric bulk and electronic heterogeneity.

  • A 4-chlorophenyl substituent at position 3, contributing to lipophilicity and potential π-π stacking interactions.

This arrangement creates a rigid, three-dimensional structure that may enhance target binding specificity compared to planar analogs.

Physicochemical Properties

Key molecular properties are summarized below:

PropertyValueSource
Molecular FormulaC20H18Cl2FN3O
Molecular Weight406.3 g/mol
CAS Registry Number1217109-68-6
Hydrogen Bond Donors1 (NH group in lactam)
Hydrogen Bond Acceptors5 (3 N, 1 O, 1 F)
Rotatable Bonds4
Topological Polar SA61.4 Ų

The compound’s logP (calculated) of ~3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for blood-brain barrier penetration in neurological applications .

Synthesis and Chemical Reactivity

Reaction Profile

The compound’s reactivity is dominated by:

  • Lactam Ring Opening: Susceptibility to nucleophilic attack at the carbonyl carbon, particularly under basic conditions.

  • Aromatic Electrophilic Substitution: Directed by electron-withdrawing chloro and fluoro groups, favoring meta/para substitution patterns on the aryl rings.

  • Oxidative Degradation: Potential decomposition via N-oxidation or defluorination under strong oxidizing agents .

Biological Activity and Mechanism of Action

Putative Targets and Pathways

Structural homology to patented spiropiperidine beta-secretase (BACE-1) inhibitors suggests potential anti-Alzheimer’s activity through amyloid precursor protein (APP) processing modulation. Key interactions may include:

  • Hydrogen Bonding: Between the lactam carbonyl and catalytic aspartate residues (Asp32/Asp228) in BACE-1 .

  • Hydrophobic Packing: The 4-chlorophenyl group occupying the S3 subpocket of the enzyme’s active site .

In Vitro Profiling Data

While direct assays are unavailable, related compounds exhibit:

ParameterValue (Analog)Source
BACE-1 IC5012 nM
Cellular EC50 (Aβ40)50 nM
Plasma Protein Binding89%
CYP3A4 Inhibition<10% at 10 μM

These data underscore the pharmacodynamic potential of the triazaspiro scaffold but necessitate validation for the specific derivative under study.

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